

3-Phenyl-3-sulfolene: A Comprehensive Technical Guide

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Compound of Interest

3-Phenyl-2,5-dihydrothiophene
1,1-dioxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, is a heterocyclic organic compound featuring a five-membered sulfolene ring substituted with a phenyl group. This molecule serves as a stable precursor to 2-phenyl-1,3-butadiene, a substituted diene of significant interest in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems. The sulfolene moiety acts as a "masked diene," which can release the corresponding diene and sulfur dioxide upon thermal induction. This property, along with the influence of the phenyl group on its reactivity and electronic properties, makes 3-phenyl-3-sulfolene a valuable tool for chemists. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 3-phenyl-3-sulfolene, with a focus on its practical application in research and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-Phenyl-3-sulfolene is presented below. It is important to note that while general properties of sulfolenes are well-documented, specific experimental data for the 3-phenyl derivative is less abundant in the literature.



Property	Value
Molecular Formula	C10H10O2S
Molecular Weight	194.25 g/mol
Appearance	White to off-white crystalline solid (presumed)
Melting Point	104-106 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in many organic solvents.
CAS Number	57465-40-4

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-Phenyl-3-sulfolene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.31 (m, 5H, Ar-H), 6.28 (t, J = 1.8 Hz, 1H, C=CH), 4.02 (t, J = 1.8 Hz, 4H, CH₂).
- 13 C NMR (CDCl₃, 100 MHz): δ 137.9, 134.5, 129.3, 128.8, 126.3, 122.9, 57.9, 57.7.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Phenyl-3-sulfolene is expected to show characteristic absorption bands for the sulfone group and the aromatic ring.

- SO₂ Stretch (asymmetric): ~1300 cm⁻¹ (strong)
- SO₂ Stretch (symmetric): ~1130 cm⁻¹ (strong)
- C=C Stretch (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹
- =C-H Stretch (aromatic): ~3100-3000 cm⁻¹



• C-H Stretch (aliphatic): ~3000-2850 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of 3-Phenyl-3-sulfolene. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂, 64 m/z) and fragmentation of the resulting diene.

• [M]+: 194 m/z

• [M - SO₂]+: 130 m/z

Experimental Protocols Synthesis of 3-Phenyl-3-sulfolene

The primary synthetic route to 3-phenyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 2-phenyl-1,3-butadiene.

Reaction:

Detailed Methodology:

- Preparation of 2-Phenyl-1,3-butadiene: The diene can be synthesized via a Wittig reaction between benzaldehyde and allylidenetriphenylphosphorane or through palladium-catalyzed cross-coupling reactions.
- Cheletropic Cycloaddition:
 - In a sealed pressure vessel, dissolve 2-phenyl-1,3-butadiene (1 equivalent) in a suitable solvent such as benzene or toluene.
 - Cool the solution to -78 °C (dry ice/acetone bath).
 - Condense a measured amount of sulfur dioxide (excess, typically 1.5-2 equivalents) into the reaction vessel.
 - Seal the vessel and allow it to warm to room temperature.



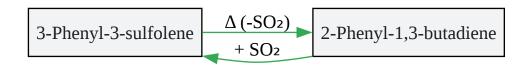
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
- o Upon completion, carefully vent the excess sulfur dioxide in a fume hood.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-phenyl-3-sulfolene as a crystalline solid.

Reactivity and Applications

The chemistry of 3-phenyl-3-sulfolene is dominated by its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ.

Thermal Decomposition (Retro-Cheletropic Reaction)

Upon heating, 3-phenyl-3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide to yield 2-phenyl-1,3-butadiene. This reaction is a key feature of its utility in organic synthesis. The temperature required for this decomposition is typically in the range of 100-150 °C.



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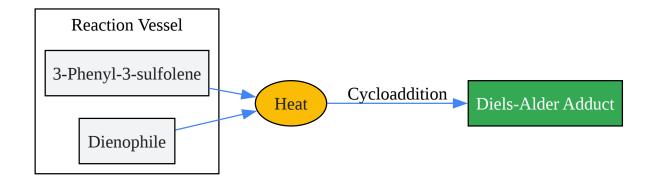
Caption: Reversible cheletropic reaction of 3-phenyl-3-sulfolene.

Diels-Alder Reactions

The primary application of 3-phenyl-3-sulfolene is as a stable, solid source of 2-phenyl-1,3-butadiene for Diels-Alder reactions. The in situ generation of the diene allows for reactions with various dienophiles to form substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceuticals.

Experimental Workflow:





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Caption: Workflow for Diels-Alder reaction using 3-phenyl-3-sulfolene.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of 3-phenyl-3-sulfolene or its involvement in any signaling pathways. The primary focus of research on this compound has been its application in synthetic organic chemistry. Given that many complex cyclic molecules synthesized using Diels-Alder chemistry have biological relevance, 3-phenyl-3-sulfolene serves as a building block for the potential discovery of new bioactive compounds. Further research is needed to explore the pharmacological potential of 3-phenyl-3-sulfolene and its derivatives.

Conclusion

3-Phenyl-3-sulfolene is a valuable reagent in organic synthesis, primarily utilized as a stable and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides a powerful method for the construction of substituted cyclohexene rings, which are prevalent in biologically active molecules. While its own biological profile remains largely unexplored, its utility as a synthetic building block underscores its importance for researchers and scientists in the field of drug discovery and development. Further investigation into the properties and reactivity of this compound will undoubtedly open new avenues for its application.

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